molecular formula C9H9BrClF2N B6170454 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride CAS No. 2694734-51-3

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

Cat. No.: B6170454
CAS No.: 2694734-51-3
M. Wt: 284.5
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Description

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound characterized by its bromophenyl group and difluorocyclopropane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves multiple steps. One common method starts with the reaction of 3-bromophenylacetonitrile with difluorocyclopropanone in the presence of a strong base, such as potassium tert-butoxide. The reaction proceeds through a nucleophilic addition followed by cyclization to form the difluorocyclopropane ring.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine.

  • Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products Formed:

  • Oxidation: 1-(3-bromophenyl)-2,2-difluorocyclopropanecarboxylic acid.

  • Reduction: 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine.

  • Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

  • Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

1-(3-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

  • 1-(3-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

  • 1-(3-iodophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

  • 1-(3-fluorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride

These compounds differ in the halogen substituent on the phenyl ring, which can affect their reactivity and biological activity

Properties

CAS No.

2694734-51-3

Molecular Formula

C9H9BrClF2N

Molecular Weight

284.5

Purity

95

Origin of Product

United States

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